Sulfoxido de aldicarb

Descripción general

Descripción

El sulfoxido de aldicarb es un metabolito del pesticida aldicarb, que pertenece a la clase de sustancias químicas carbamatos. Es conocido por sus potentes efectos inhibitorios sobre las enzimas colinesterasas, lo que lo convierte en un compuesto significativo tanto en estudios agrícolas como toxicológicos .

Aplicaciones Científicas De Investigación

El sulfoxido de aldicarb tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de oxidación y reducción.

Biología: Se ha investigado por sus efectos sobre la actividad enzimática, en particular la inhibición de la colinesterasa.

Medicina: Se ha estudiado por sus efectos toxicológicos y posibles antídotos.

Industria: Se utiliza en el desarrollo de pesticidas más seguros y efectivos

Mecanismo De Acción

El sulfoxido de aldicarb ejerce sus efectos principalmente a través de la inhibición de las enzimas colinesterasas. Esta inhibición conduce a la acumulación de acetilcolina en las sinapsis nerviosas, causando estimulación nerviosa prolongada y eventual parálisis del organismo afectado. Los objetivos moleculares incluyen la acetilcolinesterasa y la butirilcolinesterasa, que son cruciales para la descomposición de la acetilcolina .

Análisis Bioquímico

Biochemical Properties

Aldicarb sulfoxide, like its parent compound aldicarb, is a potent inhibitor of acetylcholinesterase . It interacts with this enzyme, preventing the breakdown of acetylcholine, a neurotransmitter, at the synaptic cleft . This interaction leads to an accumulation of acetylcholine, causing overstimulation of nerve signals .

Cellular Effects

Aldicarb sulfoxide has significant effects on various types of cells. It can induce alterations in liver-related biochemical parameters, glucose level, cholesterol level, and uric acid level . Histopathological testing has demonstrated cellular alterations in the liver . Furthermore, it has been reported to cause neurological effects such as sweating, pupillary constriction, and leg weakness .

Molecular Mechanism

The molecular mechanism of Aldicarb sulfoxide primarily involves its binding to acetylcholinesterase, inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine at the synaptic cleft, leading to an accumulation of this neurotransmitter and subsequent overstimulation of nerve signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aldicarb sulfoxide change over time. It is rapidly oxidized to the relatively stable aldicarb sulfoxide, and then more slowly, a small amount is further oxidized to aldicarb sulfone . These transformations are part of the metabolic fate of Aldicarb sulfoxide .

Dosage Effects in Animal Models

In animal models, the effects of Aldicarb sulfoxide vary with different dosages. For instance, rats treated with Aldicarb sulfoxide orally at dosages of 0, 6.3, 18.9, and 56.7 μg per kg body weight daily for 12 weeks showed significant alterations in liver-related biochemical parameters, glucose level, cholesterol level, and uric acid level .

Metabolic Pathways

The basic metabolic pathway for Aldicarb sulfoxide is the same in all species studied, including plants and a variety of vertebrates and invertebrates . Aldicarb is rapidly oxidized to the relatively stable aldicarb sulfoxide, and then more slowly, a small amount is further oxidized to aldicarb sulfone .

Transport and Distribution

Aldicarb sulfoxide is transported and distributed within cells and tissues as it moves with water from a source into the soil at a constant concentration . In the soil, Aldicarb sulfoxide reacts and also adsorbs onto soil particles .

Subcellular Localization

Given its role as a potent inhibitor of acetylcholinesterase, it can be inferred that Aldicarb sulfoxide likely localizes to regions where this enzyme is present, such as nerve synapses .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El sulfoxido de aldicarb se sintetiza típicamente mediante la oxidación de aldicarb. El proceso de oxidación se puede llevar a cabo utilizando varios agentes oxidantes como el peróxido de hidrógeno o los perácidos en condiciones controladas para garantizar la formación selectiva del grupo sulfoxido .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound implica procesos de oxidación a gran escala. Estos procesos están optimizados para el rendimiento y la pureza, a menudo empleando reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

El sulfoxido de aldicarb sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La oxidación adicional puede convertir el this compound en sulfona de aldicarb.

Reducción: Las reacciones de reducción pueden revertir el this compound a aldicarb.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo sulfoxido.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, perácidos.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Diversos nucleófilos en condiciones suaves.

Productos Principales Formados

Oxidación: Sulfona de aldicarb.

Reducción: Aldicarb.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos Similares

Aldicarb: El compuesto padre, también un potente inhibidor de la colinesterasa.

Sulfona de aldicarb: Una forma aún más oxidada del sulfoxido de aldicarb con propiedades inhibitorias similares.

Carbofurán: Otro pesticida carbamato con mecanismos de acción similares.

Singularidad

El this compound es único debido a su vía metabólica específica y el papel intermedio que desempeña entre el aldicarb y la sulfona de aldicarb. Su inhibición selectiva de las enzimas colinesterasas a concentraciones más bajas en comparación con su compuesto padre lo convierte en un compuesto valioso para estudios bioquímicos detallados .

Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!

Propiedades

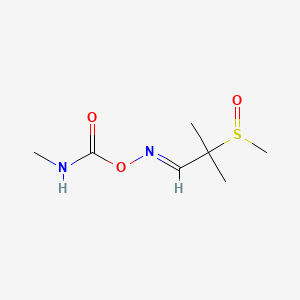

IUPAC Name |

[(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPMAGSOWXBZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033161 | |

| Record name | Aldicarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-87-3 | |

| Record name | Aldicarb sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aldicarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aldicarb sulfoxide exert its toxic effects?

A1: Aldicarb sulfoxide acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , ] By binding to AChE, aldicarb sulfoxide prevents the breakdown of the neurotransmitter acetylcholine, leading to a buildup of acetylcholine at nerve synapses. This excessive acetylcholine stimulation disrupts normal nerve function, potentially resulting in a range of symptoms from tremors and paralysis to, in severe cases, death. [, , , ]

Q2: Is aldicarb sulfoxide more toxic than its parent compound, aldicarb?

A2: Yes, research indicates that aldicarb sulfoxide is a more potent inhibitor of AChE compared to aldicarb. [, , ] This heightened toxicity arises from the sulfoxide group's structural features, which enhance its binding affinity to AChE.

Q3: What are the downstream effects of aldicarb sulfoxide exposure on organisms?

A3: Aldicarb sulfoxide's inhibition of AChE can lead to a cascade of effects in organisms, particularly those with nervous systems. Symptoms of aldicarb sulfoxide poisoning can include tremors, reduced mobility, paralysis, and even death. [, , , , ] The severity of these effects is dependent on factors such as the dose, duration of exposure, and the species' sensitivity to the compound.

Q4: What is the molecular formula and weight of aldicarb sulfoxide?

A4: The molecular formula of aldicarb sulfoxide is C7H14N2O4S, and its molecular weight is 222.26 g/mol.

Q5: Are there any spectroscopic data available for aldicarb sulfoxide?

A5: While the provided abstracts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for structural characterization of compounds like aldicarb sulfoxide. These techniques provide information about the compound's structure, functional groups, and molecular weight.

A5: The provided research papers primarily focus on the toxicological and environmental aspects of aldicarb sulfoxide and do not contain information about its material compatibility and stability, catalytic properties, computational chemistry applications, or SAR.

Q6: How stable is aldicarb sulfoxide in the environment?

A7: Aldicarb sulfoxide exhibits varying stability depending on environmental conditions. [, , ] While it degrades relatively quickly in chlorinated water, it can persist in soil for extended periods, particularly in deeper layers. [, , ] Factors such as temperature, pH, microbial activity, and soil properties can significantly influence its degradation rate.

Q7: Have there been studies on formulating aldicarb sulfoxide to improve its stability or other properties?

A7: The provided research papers primarily focus on understanding the toxicological and environmental behavior of aldicarb sulfoxide and do not delve into specific formulation strategies for the compound.

A7: The provided research papers primarily focus on the toxicological and environmental aspects of aldicarb sulfoxide. While they touch upon its toxicity and safety profile, they do not provide detailed information regarding SHE regulations, PK/PD characteristics, in vitro/in vivo efficacy, or resistance mechanisms related to aldicarb sulfoxide.

Q8: What are the known toxicological effects of aldicarb sulfoxide?

A10: Aldicarb sulfoxide is a highly toxic compound, primarily due to its potent inhibition of acetylcholinesterase. [, , , , ] Exposure to aldicarb sulfoxide, even at low levels, can induce a range of adverse effects in humans and animals, including nausea, vomiting, diarrhea, abdominal cramps, headache, dizziness, blurred vision, sweating, muscle weakness, and difficulty breathing. [] In severe cases, it can lead to seizures, coma, and even death.

A8: The provided research papers primarily focus on the toxicological and environmental aspects of aldicarb sulfoxide and do not delve into its potential for drug delivery, biomarkers, or specific analytical method validation.

Q9: What is the environmental fate of aldicarb sulfoxide?

A12: Aldicarb sulfoxide is a mobile compound that can leach through soil and potentially contaminate groundwater. [, ] While it can be degraded by both chemical and biological processes in the environment, its persistence can vary depending on factors such as temperature, pH, and the presence of degrading microorganisms.

Q10: What are the potential ecological effects of aldicarb sulfoxide contamination?

A13: As a potent AChE inhibitor, aldicarb sulfoxide poses risks to a wide range of non-target organisms, including beneficial insects, birds, fish, and mammals. [, , , , , ] Contamination of soil and water resources with aldicarb sulfoxide can lead to detrimental effects on ecosystems, impacting biodiversity and potentially disrupting food webs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)